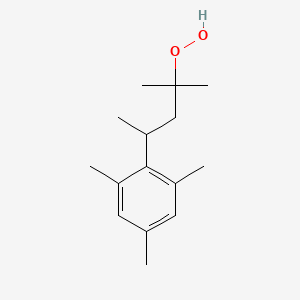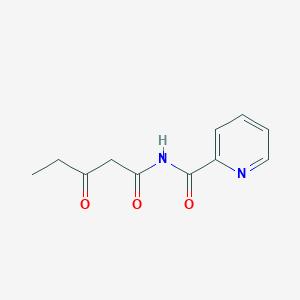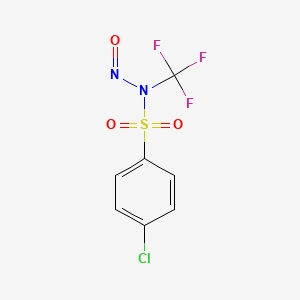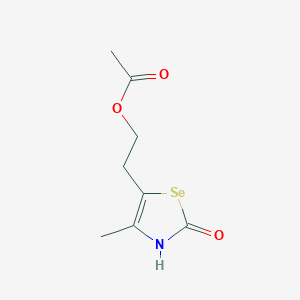
5-(Dimethoxymethyl)-4-methoxyfuran-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Dimethoxymethyl)-4-methoxyfuran-2(5H)-one is an organic compound with a unique structure that includes a furan ring substituted with methoxy and dimethoxymethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethoxymethyl)-4-methoxyfuran-2(5H)-one typically involves the reaction of 5-hydroxymethylfurfural (HMF) with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then further methylated to yield the final product. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of efficient catalysts and optimized reaction parameters ensures the scalability and economic viability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Dimethoxymethyl)-4-methoxyfuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the furan ring into a tetrahydrofuran ring.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols and are carried out under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include:
- Carboxylic acids and aldehydes from oxidation.
- Tetrahydrofuran derivatives from reduction.
- Various substituted furans from substitution reactions.
Applications De Recherche Scientifique
5-(Dimethoxymethyl)-4-methoxyfuran-2(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(Dimethoxymethyl)-4-methoxyfuran-2(5H)-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also participate in redox reactions, influencing cellular oxidative stress pathways. The exact molecular targets and pathways are still under investigation, but its reactivity suggests potential interactions with enzymes and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxymethylfurfural (HMF): A precursor in the synthesis of 5-(Dimethoxymethyl)-4-methoxyfuran-2(5H)-one.
2,5-Dimethoxyfuran: A structurally similar compound with different substitution patterns.
4-Methoxyfuran-2(5H)-one: Lacks the dimethoxymethyl group but shares the furanone core.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propriétés
| 82204-18-0 | |
Formule moléculaire |
C8H12O5 |
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
2-(dimethoxymethyl)-3-methoxy-2H-furan-5-one |
InChI |
InChI=1S/C8H12O5/c1-10-5-4-6(9)13-7(5)8(11-2)12-3/h4,7-8H,1-3H3 |
Clé InChI |
AFWHTRYJWYUHNQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=O)OC1C(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



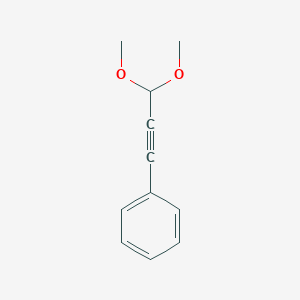
![(1S,4S)-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-ol](/img/structure/B14416300.png)

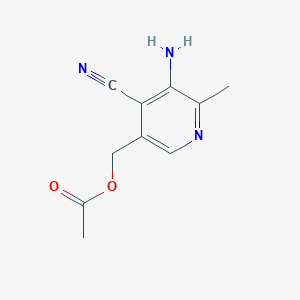
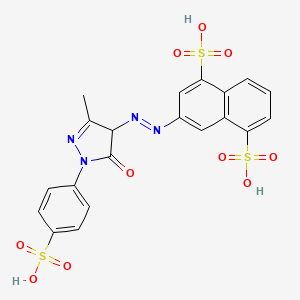
![1-[6-(Prop-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one](/img/structure/B14416348.png)
